2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, an oxazole ring, and a pyridine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the dimethylphenoxy group: This step involves the reaction of the furan ring with 3,4-dimethylphenol in the presence of a suitable catalyst.
Formation of the oxazole ring: This can be done through the cyclization of an appropriate precursor, often involving a nitrile group.
Attachment of the pyridin-3-ylmethyl group: This step involves the reaction of the oxazole ring with pyridin-3-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of new drugs.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
- 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
Uniqueness
The uniqueness of 2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
Molecular Formula |
C23H20N4O3 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H20N4O3/c1-15-5-6-18(10-16(15)2)28-14-19-7-8-21(29-19)23-27-20(11-24)22(30-23)26-13-17-4-3-9-25-12-17/h3-10,12,26H,13-14H2,1-2H3 |
InChI Key |
MUJLPUAAKGEAOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N)C |
Origin of Product |
United States |
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